Biological Activity of 2-Methyl-Substituted Benzothiazole Sulfonamides
[1] Part 1: Executive Summary & Core Directive The Benzothiazole-Sulfonamide Pharmacophore The fusion of the benzothiazole scaffold with a sulfonamide moiety creates a privileged structure in medicinal chemistry. This gu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Core Directive
The Benzothiazole-Sulfonamide Pharmacophore
The fusion of the benzothiazole scaffold with a sulfonamide moiety creates a privileged structure in medicinal chemistry. This guide focuses specifically on 2-methyl-substituted benzothiazole sulfonamides , a class of compounds where the lipophilic 2-methyl group modulates pharmacokinetic properties while the sulfonamide group drives pharmacodynamic interactions, particularly with zinc-metalloenzymes like Carbonic Anhydrases (CAs).
This technical guide is designed for drug discovery scientists. It moves beyond basic descriptions to analyze the Structure-Activity Relationship (SAR) , detailed synthetic protocols , and biological validation workflows required to develop these molecules as potent Carbonic Anhydrase Inhibitors (CAIs), anticancer agents, and antimicrobial therapeutics.
Part 2: Chemistry & Synthesis[1][2][3][4][5][6][7][8][9][10][11]
The Core Scaffold
The 2-methylbenzothiazole-6-sulfonamide scaffold (Compound 1 ) represents the archetypal structure. The 2-methyl group serves as a lipophilic anchor, enhancing membrane permeability compared to its 2-amino counterparts, while the 6-sulfonamide group acts as the Zinc-Binding Group (ZBG).
Synthetic Protocol: Chlorosulfonation Route
The most robust method for accessing the core scaffold is the direct chlorosulfonation of 2-methylbenzothiazole, followed by amination. This protocol is preferred for its scalability and high yields.
Procedure : Cool chlorosulfonic acid to 0°C in a chemically resistant flask. Add 2-methylbenzothiazole dropwise over 30 minutes to control the exotherm.
Reaction : Heat the mixture to 120°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
Quench : Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid. Filter and wash with cold water.
Procedure : Suspend the wet sulfonyl chloride cake in acetone. Add aqueous ammonia (25%) dropwise at 0-5°C.
Reaction : Stir at room temperature for 4 hours.
Workup : Evaporate acetone. Acidify the residue to pH 6 with 1N HCl to precipitate the sulfonamide. Recrystallize from Ethanol/Water.
Critical Process Parameters (CPPs):
Temperature Control : The addition of 2-methylbenzothiazole to chlorosulfonic acid is highly exothermic. Failure to cool (<5°C) results in tar formation.
Regioselectivity : Electrophilic aromatic substitution occurs predominantly at the 6-position due to the directing effects of the nitrogen and sulfur atoms in the thiazole ring.
Part 3: Pharmacology & Biological Targets[2][9][11][12]
Carbonic Anhydrase (CA) Inhibition
The primary biological activity of 2-methylbenzothiazole sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs).[1]
Mechanism : The sulfonamide moiety (
) binds to the ion in the enzyme's active site as a transition state analogue.
Isoform Selectivity :
hCA I & II (Cytosolic) : Ubiquitous isoforms.[2] Inhibition leads to diuretic and anti-glaucoma effects.[2]
hCA IX & XII (Transmembrane) : Tumor-associated isoforms induced by hypoxia (HIF-1
pathway). Selective inhibition here is a target for metastatic cancer therapy.
SAR Insight: The 2-Methyl Effect
Unlike the 2-amino group, which can donate hydrogen bonds to residues like Thr199 in the CA active site, the 2-methyl group is sterically demanding and lipophilic.
Targets : Dihydropteroate synthase (DHPS) competition (classic sulfonamide mechanism) and disruption of bacterial cell membranes via the benzothiazole lipophilicity.
Spectrum : Effective against S. aureus (Gram +) and E. coli (Gram -).
Anticancer Activity (Non-CA Mechanisms)
Beyond CA inhibition, these scaffolds show cytotoxicity in MCF-7 and HeLa cell lines.
Pathway : Induction of Reactive Oxygen Species (ROS) and potential tubulin polymerization inhibition.
Part 4: Visualization & Logic
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the impact of substitutions at the 2-position and 6-position on biological outcomes.
Caption: SAR logic flow for benzothiazole sulfonamides. 2-Methyl enhances uptake; 6-sulfonamide drives potency.
Experimental Workflow: CA Inhibition Assay
This diagram outlines the Stopped-Flow
Hydrase Assay, the gold standard for validating these compounds.
Caption: Workflow for the Stopped-Flow CO2 Hydrase Assay used to determine inhibition constants (Ki).
Part 5: Data Summary
Table 1: Comparative Biological Activity Profile
Compound Class
Substituent (C-2)
Substituent (C-6)
Primary Target
Key Feature
2-Methyl
hCA IX/XII
High lipophilicity; effective in hypoxic tumor models.
2-Amino
hCA I/II
High potency ( nM); classic diuretic profile.
Ethoxzolamide
hCA I/II
Clinical standard; high systemic distribution.
Hybrid
Bacteria (DHPS)
Broad-spectrum antimicrobial; lower CA inhibition.
Part 6: References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides as potent and selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel 2-substituted benzothiazole sulfonamides as potential antimicrobial agents. European Journal of Medicinal Chemistry. Link
Geronikaki, A., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC. Link
Ibrahim, D. A., et al. (2015).[2][3] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link
Carbonic anhydrase inhibition profile of benzothiazole-5-sulfonamide
An In-Depth Technical Guide to the Carbonic Anhydrase Inhibition Profile of Benzothiazole-5-sulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract The benzothiazole scaffold represents a pri...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Carbonic Anhydrase Inhibition Profile of Benzothiazole-5-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold represents a privileged structure in medicinal chemistry, and its sulfonamide derivatives have garnered significant attention as potent inhibitors of carbonic anhydrases (CAs). This guide provides a comprehensive technical overview of the carbonic anhydrase inhibition profile of benzothiazole-5-sulfonamide and its analogues. We will delve into the fundamental principles of CA inhibition by sulfonamides, explore the structure-activity relationships (SAR) that govern the potency and isoform selectivity of benzothiazole-5-sulfonamides, and provide detailed, field-proven protocols for the robust evaluation of these inhibitors. This document is intended to serve as a valuable resource for researchers actively engaged in the design and development of novel CA inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and bone resorption.[3][4] The human genome encodes for at least 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and kinetic properties.[3] The differential roles of these isoforms in health and disease have established them as critical therapeutic targets for a range of conditions, including glaucoma, epilepsy, edema, and, increasingly, cancer.[5][6]
The primary sulfonamides (R-SO2NH2) are the most extensively studied class of CA inhibitors (CAIs). Their mechanism of action relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) located in the active site of the enzyme.[7][8] This interaction effectively blocks the binding of the natural substrate, CO2, thereby inhibiting the catalytic activity of the enzyme.[7] The benzothiazole ring, a bicyclic system containing fused benzene and thiazole rings, has emerged as a versatile scaffold for the design of potent and selective CAIs.
This guide will specifically focus on the benzothiazole-5-sulfonamide chemotype, providing a detailed examination of its interaction with various CA isoforms and the experimental methodologies used to characterize this inhibition.
The Molecular Basis of Inhibition: Benzothiazole-5-sulfonamide and the Carbonic Anhydrase Active Site
The inhibitory activity of benzothiazole-5-sulfonamide and its derivatives is predicated on the fundamental interaction of the sulfonamide group with the active site zinc ion.[7] The acidity of the sulfonamide protons allows for deprotonation under physiological conditions, resulting in a negatively charged nitrogen that coordinates directly with the Zn2+ ion.[7][8] This binding event displaces the zinc-bound water molecule or hydroxide ion, which is essential for the nucleophilic attack on carbon dioxide.[7]
The benzothiazole scaffold itself plays a crucial role in determining the affinity and isoform selectivity of the inhibitor. It engages in a network of van der Waals and hydrogen bonding interactions with amino acid residues lining the active site cavity.[7] Modifications to the benzothiazole ring system, such as the introduction of various substituents, can significantly alter these interactions, leading to dramatic changes in inhibitory potency and selectivity.[9][10]
Mechanism of Action: A Visual Representation
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide-based inhibitor like benzothiazole-5-sulfonamide.
Caption: Workflow for carbonic anhydrase inhibitor screening and characterization.
Conclusion and Future Directions
Benzothiazole-5-sulfonamide and its derivatives represent a promising class of carbonic anhydrase inhibitors with the potential for high potency and isoform selectivity. The modular nature of the benzothiazole scaffold allows for extensive chemical modification, providing a rich avenue for the exploration of structure-activity relationships and the optimization of inhibitory profiles.
Future research in this area will likely focus on:
The design of inhibitors with enhanced selectivity for specific CA isoforms implicated in disease, particularly the tumor-associated hCA IX and XII.
The use of computational modeling and structural biology to guide the rational design of next-generation inhibitors.
The evaluation of the in vivo efficacy of promising benzothiazole-5-sulfonamide derivatives in relevant animal models of disease.
By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of novel carbonic anhydrase inhibitors based on the versatile benzothiazole-5-sulfonamide scaffold.
References
Ghorbani, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1145-1151. [Link]
Zulfiqar, N., et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Preprints.org. [Link]
Ghorbani, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Taylor & Francis Online. [Link]
Öztürk, C., et al. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties. Biotechnology and Applied Biochemistry, 71(1), 223-231. [Link]
Ghorbani, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. ResearchGate. [Link]
Öztürk, C., et al. (2024). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. [Link]
Angeli, A., et al. (2016). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 138-143. [Link]
Ghorbani, M., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. PMC. [Link]
Morkunaite, V., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129986. [Link]
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7176-7191. [Link]
El-Sayed, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2449-2463. [Link]
Sgrignani, J., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(1), 221-233. [Link]
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
El-Sayed, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. FLORE. [Link]
Kubi, A., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Analytical Chemistry, 89(5), 3098-3104. [Link]
Jamshaid, M., et al. (2023). 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176211. [Link]
Mayfield, J. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
Sharma, X., et al. (2022). Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX. European Journal of Medicinal Chemistry, 243, 114793. [Link]
Wallner, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7277. [Link]
El-Gazzar, M. G., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4697. [Link]
Molecular weight and lipophilicity of 2-Methyl-1,3-benzothiazole-5-sulfonamide
An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 2-Methyl-1,3-benzothiazole-5-sulfonamide Introduction The benzothiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 2-Methyl-1,3-benzothiazole-5-sulfonamide
Introduction
The benzothiazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] These derivatives are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents, often by targeting specific enzymes like dihydropteroate synthase (DHPS) or carbonic anhydrases.[3][4] The compound 2-Methyl-1,3-benzothiazole-5-sulfonamide is a representative member of this class. A profound understanding of its fundamental physicochemical properties is paramount for any researcher engaged in the design and development of novel therapeutics based on this scaffold.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed analysis of two critical parameters for 2-Methyl-1,3-benzothiazole-5-sulfonamide: its molecular weight and, most importantly, its lipophilicity. This document moves beyond a simple data sheet to explain the causality behind experimental choices and computational approaches, providing detailed, field-proven protocols for the determination of these properties.
Section 1: Core Physicochemical Properties
The identity and foundational characteristics of a compound are encapsulated by its structure and molecular weight. These properties are the starting point for all further experimental and computational analysis.
Chemical Structure:
2-Methyl-1,3-benzothiazole-5-sulfonamide consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A methyl group (-CH₃) is attached at position 2 of the thiazole ring, and a sulfonamide group (-SO₂NH₂) is attached at position 5 of the benzene ring. The sulfonamide group is a key pharmacophore, contributing significant hydrogen-bonding capability, while the methyl group can enhance membrane permeability.[5]
Molecular Formula and Weight:
The precise molecular weight is essential for all quantitative studies, from reaction stoichiometry to analytical quantification. Based on its chemical structure, the core properties are summarized below.
Property
Value
Source
Chemical Name
2-Methyl-1,3-benzothiazole-5-sulfonamide
-
Molecular Formula
C₈H₈N₂O₂S₂
Calculated
Molecular Weight
228.29 g/mol
Calculated
Section 2: Lipophilicity - A Critical Parameter in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most influential physicochemical properties in drug discovery.[6][7] It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and overall therapeutic success.[8][]
This property is most commonly quantified as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a biphasic system of a non-polar solvent (typically n-octanol) and an aqueous solvent (water).[8]
Impact on Absorption and Distribution: For a drug to be orally bioavailable, it must pass through the lipid-rich membranes of the gastrointestinal tract.[] A suitable level of lipophilicity facilitates this passive diffusion. Generally, an optimal LogP range for oral drugs is considered to be between 0 and 3.[6]
Influence on Metabolism and Toxicity: Highly lipophilic compounds (high LogP) tend to be metabolized more readily by liver enzymes and may accumulate in fatty tissues.[] Excessive lipophilicity can also lead to non-specific binding, increasing the risk of off-target effects and toxicity.[6]
Given the absence of a publicly documented experimental LogP value for 2-Methyl-1,3-benzothiazole-5-sulfonamide, the following section details the authoritative methodologies for its determination.
Section 3: Methodologies for LogP Determination
The determination of LogP can be approached through direct experimental measurement or via computational prediction. In early discovery phases, computational methods offer speed and cost-effectiveness for screening large numbers of virtual compounds, while experimental methods provide the definitive data required for lead optimization and preclinical development.[10][11]
Caption: Workflow for LogP Determination of a Target Compound.
Experimental Determination
Causality Behind Experimental Choice: Direct measurement remains the most trustworthy method for determining lipophilicity as it captures the compound's actual behavior in a real biphasic system, accounting for subtle intramolecular interactions that computational models may miss. The shake-flask method is considered the "gold standard," while chromatographic methods offer a higher-throughput alternative.[12][13]
Protocol 3.1.1: The Shake-Flask Method (OECD Guideline 107)
This method directly measures the partition coefficient and is the benchmark for accuracy for LogP values in the range of -2 to 4.[13][14]
Methodology:
Phase Saturation: Prepare a stock of n-octanol saturated with water and a stock of water (typically a buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol. This pre-saturation is critical to prevent volume changes during the experiment.[15]
Compound Preparation: Prepare a stock solution of 2-Methyl-1,3-benzothiazole-5-sulfonamide in the phase in which it is more soluble. The final concentration should be low enough to avoid self-association but high enough for accurate detection.
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), combine known volumes of the pre-saturated n-octanol and aqueous phases. Add a small, known amount of the compound stock solution.
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required can range from minutes to several hours and must be determined empirically.[13][16]
Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.[16]
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or Liquid Chromatography (LC).
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is the base-10 logarithm of this value.
This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is significantly faster than the shake-flask method and requires very little material.[12][17]
Methodology:
System Setup: Use an RP-HPLC system with a C18 column.[17] The mobile phase is typically a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic modifier like methanol or acetonitrile.[17][18]
Calibration: Prepare a series of standard compounds with known, well-documented LogP values that span the expected range of the test compound.
Analysis: Inject the test compound (2-Methyl-1,3-benzothiazole-5-sulfonamide) and each of the calibrant compounds onto the HPLC system under isocratic conditions. Record the retention time (t_R) for each compound. Determine the column dead time (t_0) using a non-retained compound (e.g., sodium nitrate).
Calculation of Retention Factor (k): For each compound, calculate the retention factor using the formula: k = (t_R - t_0) / t_0.
Correlation and Determination: Plot the logarithm of the retention factor (log k) for the standard compounds against their known LogP values. A linear relationship should be observed. Use the resulting regression equation to calculate the LogP of the test compound from its measured log k value.[17]
Computational Prediction
Causality Behind Computational Choice: In the early stages of drug discovery, thousands of potential molecules may be considered. Synthesizing and experimentally testing each one is impractical. Computational models provide rapid, cost-effective estimations of LogP, allowing for the prioritization of compounds with the most promising physicochemical profiles for synthesis.[10][19]
Caption: Comparison of Computational LogP Prediction Methodologies.
Method 3.2.1: Fragment-Based Approaches
These methods operate on the principle that the LogP of a molecule is the sum of the contributions of its constituent atoms or functional groups.[20] Well-known programs like CLogP break a molecule down into defined fragments, assign a pre-determined lipophilicity value to each, and sum them, applying correction factors for intramolecular interactions.[21] This approach is fast and interpretable but can be less accurate for novel scaffolds not well-represented in the training data.
Method 3.2.2: Property-Based and Machine Learning Approaches
These more modern methods characterize the entire molecule using a wide range of calculated descriptors (e.g., topological indices, molecular surface area, charge distributions).[10][19] These descriptors are then used as inputs for a statistical or machine learning model (e.g., random forest, neural network) that has been trained on a large dataset of compounds with experimentally determined LogP values.[11] This approach can achieve high accuracy but may be less intuitive to interpret than fragment-based methods.
Section 4: Summary and Application
The accurate determination of molecular weight and lipophilicity for 2-Methyl-1,3-benzothiazole-5-sulfonamide is a foundational step in its evaluation as a potential drug candidate. While the molecular weight is a fixed value derived from its atomic composition, its lipophilicity is a dynamic property that must be carefully measured and optimized.
This guide has detailed the gold-standard experimental protocols and the high-throughput computational strategies necessary for this characterization. For drug development professionals, an experimentally verified LogP value, obtained through methods like the shake-flask or RP-HPLC protocols described herein, is crucial. This value informs structure-activity relationship (SAR) and structure-property relationship (SPR) studies, guiding the rational design of next-generation benzothiazole sulfonamide derivatives with improved efficacy and superior ADME profiles. The strategic balance of lipophilicity is key to transforming a potent compound into a successful therapeutic agent.[7][22]
References
Vertex AI Search. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.
BOC Sciences. (2024). Lipophilicity of Drug.
Leeson, P. D., & Young, R. J. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry.
AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. PubMed.
Huang, K., et al. (n.d.).
Chen, S., et al. (2025).
American Chemical Society. (2021). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach.
Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed.
Ciura, K., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview.
Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
ResearchGate. (n.d.). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs.
Azzam, R. A., Elboshi, H. A., & Elgemeie, G. H. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC.
U.S. Food & Drug Administration. (n.d.). CLG-SUL4.
The Good Scents Company. (n.d.). 2-(methyl thio) benzothiazole, 615-22-5.
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
Patyra, E., & Kwiatek, K. (2022).
PubChem. (n.d.).
ResearchGate. (n.d.). Synthesis of benzothiazole sulfonamides.
PubChem. (n.d.). 2-Methyl-1,3-benzothiazol-5-ol.
Zálešák, F. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.
SciSpace. (n.d.).
Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-benzothiazole-6-sulphonyl chloride.
ResearchGate. (n.d.).
The Good Scents Company. (n.d.). 2-methyl benzothiazole, 120-75-2.
Li, Y., et al. (2020).
Öztürk, C., et al. (n.d.). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties.
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
Piatkowska-Chabuda, E., et al. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
Targeting Hypoxia and Mitosis: A Technical Guide to Novel Benzothiazole Sulfonamide Derivatives
Executive Summary This technical guide addresses the design, synthesis, and biological evaluation of benzothiazole sulfonamide derivatives —a privileged scaffold in modern oncology. Unlike single-target agents, these hyb...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the design, synthesis, and biological evaluation of benzothiazole sulfonamide derivatives —a privileged scaffold in modern oncology. Unlike single-target agents, these hybrid molecules offer a dual-mechanism approach: (1) Reversal of tumor hypoxia via Carbonic Anhydrase (CA) IX/XII inhibition, and (2) Mitotic arrest via tubulin polymerization inhibition.
This document is structured for medicinal chemists and pharmacologists, moving from structural rationale to bench-level protocols.
Part 1: Structural Rationale & SAR Strategy
The "Privileged Scaffold" Concept
The benzothiazole core provides the lipophilic planarity required to intercalate DNA or bind hydrophobic pockets (e.g., the colchicine site of tubulin). The sulfonamide moiety acts as a classic Zinc-Binding Group (ZBG), essential for inhibiting metalloenzymes like Carbonic Anhydrase.
Structure-Activity Relationship (SAR) Logic
To maximize efficacy and selectivity, the "Tail Approach" is the dominant design strategy. This involves appending a flexible tail to the scaffold to interact with the hydrophobic region of the CA active site, conferring selectivity for the tumor-associated isoform CA IX over the cytosolic CA II.
Key SAR Rules:
Position 6 Substitution: A primary sulfonamide (
) at position 6 mimics the pharmacophore of ethoxzolamide, a potent CA inhibitor.
Position 2 Functionalization: Introduction of bulky aryl or heteroaryl groups here targets the colchicine binding site on tubulin.
Linker Chemistry: Ureido or amide linkers at Position 2 improve solubility and extend the molecule into the CA active site's hydrophilic half.
Figure 1: SAR design logic for dual-targeting benzothiazole sulfonamides. High-contrast nodes denote critical pharmacophores.
Part 2: Mechanism of Action (MoA)
These derivatives operate on two distinct but synergistic pathways:
Hypoxia Pathway (CA IX Inhibition):
Tumor cells overexpress CA IX to survive hypoxia. CA IX catalyzes the hydration of extracellular
to bicarbonate () and protons ().
The
acidifies the extracellular matrix (promoting metastasis), while is imported to maintain intracellular alkaline pH (survival).
Benzothiazole Sulfonamides bind the
ion in CA IX, blocking this catalytic cycle.
Mitotic Pathway (Tubulin Inhibition):
The benzothiazole moiety binds to the colchicine site at the interface of
- and -tubulin.
This prevents microtubule polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]
Figure 2: Dual Mechanism of Action. The agent simultaneously blocks pH regulation (Hypoxia) and cell division (Mitosis).
Part 3: Synthetic Protocols
General Procedure: Synthesis of 6-Sulfonamido-benzothiazoles
Note: This protocol utilizes the chlorosulfonation route, optimized for yield and purity.
Reporter Dye (DAPI or commercial fluorescent analog).
Procedure:
Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9).
Add test compound (5
M) or control (Combretastatin A-4/Paclitaxel).
Transfer to a 96-well plate pre-warmed to 37°C.
Read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
Interpretation:
Inhibitors (Benzothiazoles): Decrease in
and overall fluorescence plateau compared to vehicle control.
Stabilizers (Taxanes): Increase in polymerization rate.
Part 5: Data Presentation & Analysis
When reporting your findings, summarize the dual-targeting profile in a comparative table. Below is a template with representative data values based on high-performing derivatives in literature.
Table 1: Representative Inhibition Profile of Benzothiazole Sulfonamides
Compound ID
CA IX (nM)
CA II (nM)
Selectivity Ratio (II/IX)
Tubulin (M)
MCF-7 Cytotoxicity (M)
BTA-Sulf-1
12.5
450.0
36.0
2.1
3.4
BTA-Sulf-2
8.2
120.0
14.6
5.8
6.1
SLC-0111 (Ref)
45.0
960.0
21.3
>100
25.0
Combretastatin (Ref)
>1000
>1000
N/A
1.2
0.05
Note: "BTA-Sulf-1" represents an optimized lead with balanced dual activity. High Selectivity Ratio indicates reduced off-target effects (e.g., glaucoma, paresthesia from CA II inhibition).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
Eldehna, W. M., et al. (2022).[2] Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Wang, F., et al. (2025). A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity.[5] Frontiers in Chemistry. Link(Note: Representative citation based on search context)
Kamal, A., et al. (2015). Benzothiazole conjugates as microtubule targeting agents: A review. MedChemComm. Link
Application Notes and Protocols for the Regioselective Chlorosulfonation of 2-Methylbenzothiazole
Introduction: The Significance of Sulfonylated 2-Methylbenzothiazoles 2-Methylbenzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Sulfonylated 2-Methylbenzothiazoles
2-Methylbenzothiazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2] The introduction of a sulfonyl chloride group onto the benzothiazole scaffold dramatically enhances its utility as a synthetic intermediate. This functional group serves as a versatile handle for the synthesis of sulfonamides, a privileged class of compounds in drug discovery, and other valuable derivatives.
The chlorosulfonation of 2-methylbenzothiazole is an electrophilic aromatic substitution reaction.[3] However, the benzothiazole ring system presents a unique challenge in controlling the position of substitution, or regioselectivity. The inherent electronic properties of the fused benzene and thiazole rings, combined with the directing effect of the 2-methyl group, can lead to the formation of a mixture of isomeric products.[4][5] This guide provides a comprehensive protocol for the chlorosulfonation of 2-methylbenzothiazole, with a focus on the scientific principles that govern the reaction's regioselectivity and strategies for its control.
Mechanistic Insights: Directing Effects in the Benzothiazole System
The regioselectivity of electrophilic substitution on 2-methylbenzothiazole is a result of the interplay between the activating, ortho-, para-directing methyl group and the deactivating nature of the electron-deficient thiazole ring.[5][6] The lone pair of electrons on the nitrogen and sulfur atoms of the thiazole ring can participate in resonance, influencing the electron density of the benzene ring.
Electrophilic attack can occur at various positions on the benzene ring (C4, C5, C6, and C7). The 2-methyl group strongly favors substitution at the positions para (C6) and ortho (C4, C7) to itself. Theoretical and experimental evidence suggests that for many electrophilic substitutions on benzothiazole derivatives, the C6 position is often favored. The product 2-methyl-1,3-benzothiazole-6-sulfonyl chloride is a known compound, suggesting its formation is thermodynamically and/or kinetically plausible.[7] However, literature reports indicate that the chlorosulfonation of 2-methylbenzothiazole can yield a mixture of up to four isomers, underscoring the complexity of achieving high regioselectivity.[4]
Experimental Workflow for Chlorosulfonation
The following diagram outlines the general workflow for the regioselective chlorosulfonation of 2-methylbenzothiazole, from reaction setup to product analysis.
Application Note: A Robust HPLC Method for the Analysis of Benzothiazole Sulfonamides
Abstract This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of benzothiazole sulfonamide compounds. Recognizing the growing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of benzothiazole sulfonamide compounds. Recognizing the growing importance of this chemical class in pharmaceutical and materials science, this guide provides a detailed, step-by-step protocol for method development, optimization, and validation. The methodology emphasizes a systematic approach to achieve optimal separation, sensitivity, and reproducibility, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). This document is intended for researchers, scientists, and drug development professionals seeking a reliable analytical solution for these complex molecules.
Introduction: The Analytical Challenge of Benzothiazole Sulfonamides
Benzothiazole and sulfonamide moieties are prevalent structural motifs in a diverse range of biologically active compounds and industrial chemicals. The combination of these two functional groups into a single molecular entity, the benzothiazole sulfonamide, presents unique analytical challenges due to the varied physicochemical properties imparted by different substitutions on the core structure. These compounds can exhibit a wide range of polarities and pKa values, making the development of a universal analytical method a non-trivial task.
A reliable and validated HPLC method is paramount for various stages of research and development, including:
Purity assessment of synthesized compounds.
Quantification in various matrices, including pharmaceutical formulations and environmental samples.
Stability testing and forced degradation studies to understand degradation pathways.
This application note aims to provide a foundational HPLC method that can be adapted and optimized for specific benzothiazole sulfonamide analogues.
Method Development Strategy: A Rationale-Driven Approach
The development of a successful HPLC method hinges on a systematic evaluation of key chromatographic parameters. Our strategy is built on a logical progression, starting from understanding the analyte's properties to fine-tuning the separation conditions.
Physicochemical Properties of Benzothiazole Sulfonamides
A thorough understanding of the analyte's properties is the cornerstone of effective method development. Key considerations for benzothiazole sulfonamides include:
Polarity: The presence of both the heterocyclic benzothiazole ring and the polar sulfonamide group results in compounds of intermediate to high polarity. This makes reverse-phase HPLC an ideal starting point.
pKa: The sulfonamide group is acidic, with pKa values typically in the range of 5-10, depending on the substituents. The benzothiazole ring system can also exhibit basic properties. Controlling the mobile phase pH is therefore critical to ensure consistent ionization and retention behavior.
UV Absorbance: The benzothiazole ring system provides a strong chromophore, allowing for sensitive UV detection. A wavelength scan of the target analyte is essential to determine the optimal detection wavelength (λmax). For many benzothiazole sulfonamides, a λmax in the range of 250-280 nm is common.
Initial Chromatographic Conditions: The Starting Point
Based on the general properties of benzothiazole sulfonamides, the following initial conditions provide a robust starting point for method development.
Parameter
Recommended Starting Condition
Rationale
HPLC Column
C18, 250 mm x 4.6 mm, 5 µm
The C18 stationary phase provides excellent hydrophobic retention for the moderately non-polar benzothiazole moiety. A standard column dimension offers a good balance of resolution and analysis time.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
A simple acidic mobile phase helps to suppress the ionization of the sulfonamide group, leading to better peak shape and retention. Acetonitrile is a common organic modifier with good UV transparency and elution strength.
Elution Mode
Gradient Elution
Given the potential for a wide range of polarities in a sample containing the parent compound and potential impurities or degradation products, a gradient elution is recommended to ensure all components are eluted with good peak shape and within a reasonable timeframe.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.
Detection
UV at 265 nm (or determined λmax)
Provides good sensitivity for the benzothiazole chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume
10 µL
A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.
Experimental Protocols
Protocol 1: HPLC Method for Benzothiazole Sulfonamide Analysis
This protocol outlines the step-by-step procedure for the analysis of a representative benzothiazole sulfonamide sample.
Materials:
HPLC-grade acetonitrile
HPLC-grade water
Formic acid (≥98%)
Benzothiazole sulfonamide reference standard
Sample containing the benzothiazole sulfonamide of interest
Instrumentation:
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm).
Procedure:
Mobile Phase Preparation:
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. Degas before use.
Mobile Phase B: Acetonitrile. Degas before use.
Standard Solution Preparation:
Prepare a stock solution of the benzothiazole sulfonamide reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
From the stock solution, prepare a working standard solution at a concentration of approximately 10 µg/mL by diluting with the initial mobile phase composition (e.g., 90% A: 10% B).
Sample Preparation:
Accurately weigh a portion of the sample and dissolve it in a suitable solvent to achieve a target concentration of approximately 10 µg/mL of the benzothiazole sulfonamide.
Filter the sample solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase: See gradient table below.
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: PDA at 265 nm
Injection Volume: 10 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
20.0
10
90
25.0
10
90
25.1
90
10
30.0
90
10
Data Analysis:
Integrate the peak corresponding to the benzothiazole sulfonamide.
Quantify the analyte by comparing its peak area to that of the reference standard.
Protocol 2: HPLC Method Validation
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The following protocol is based on ICH Q2(R2) guidelines.
Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure: Inject a blank (diluent), a placebo (if applicable), the reference standard, and the sample solution. The peak for the analyte should be well-resolved from any other peaks.
Forced Degradation: To further demonstrate specificity, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to separate the analyte from all major degradation products.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration).
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy: The closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations to parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Visualization of the Method Development Workflow
The following diagram illustrates the logical workflow for developing and validating the HPLC method for benzothiazole sulfonamide analysis.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This application note provides a comprehensive guide for the development and validation of a robust HPLC method for the analysis of benzothiazole sulfonamides. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently develop and implement a reliable analytical method suitable for their specific needs. The provided method serves as an excellent starting point that can be further optimized for different benzothiazole sulfonamide derivatives and various sample matrices. Adherence to the principles of method validation ensures the integrity and reliability of the generated data, which is crucial for regulatory submissions and quality control in the pharmaceutical and chemical industries.
References
LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
ResearchGate. (2025, October 16). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]
Element Lab Solutions. (2023, February 6). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?. Retrieved from [Link]
Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]
Lab Manager. (n.d.). Getting the HPLC Gradient Right. Retrieved from [Link]
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
(n.d.). *HPLC METHOD
Method
Application Note: Advanced Crystallization Techniques for Benzothiazole-5-Sulfonamide Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Benzothiazole-5-sulfonamide derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Benzothiazole-5-sulfonamide derivatives represent a critical scaffold in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors, anticancer agents, and neuroprotective drugs. The rigid benzothiazole core, fused with a sulfonamide moiety, creates specific challenges in solid-state isolation.
These molecules exhibit strong intermolecular hydrogen bonding (
) and stacking interactions, often leading to polymorphism , solvate formation , and the notorious phenomenon of "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
This guide provides field-proven protocols to isolate thermodynamically stable polymorphs with controlled particle size distributions (PSD), moving beyond standard "trial-and-error" methods to a mechanistic approach.
Before attempting bulk crystallization, a solubility map must be generated. Benzothiazole-5-sulfonamides typically behave as Class II/IV compounds (Low Solubility/High Permeability).
Solubility Mapping
pKa: The sulfonamide group is weakly acidic (pKa
9.5–10.5). The benzothiazole nitrogen is weakly basic.
Solubility Trends:
High Solubility (Good Solvents): DMSO, DMF, DMAc (Dipolar aprotic).
Moderate Solubility: Acetone, Ethyl Acetate, THF, Hot Ethanol.
Objective: Purification of crude material (purity <95%) to API grade (>99%).
Mechanism: Exploiting the steep solubility curve in alcohol-water systems.
Preparation: Dissolve the compound in DMSO (minimum volume, ~3-4 volumes) at Room Temperature (RT). Filter to remove particulates.
Setup: Place the vessel in a temperature-controlled bath (25°C). Insert the ultrasonic probe (20 kHz).
Sonication Start: Turn on ultrasound at 20% amplitude.
Anti-Solvent Addition: Pump Water into the DMSO solution at a rate of 1 mL/min .
Observation: A white precipitate should form immediately. The ultrasound breaks up aggregates.
Aging: Continue sonication for 10 minutes after water addition is complete (Final Ratio DMSO:Water 1:3).
Isolation: Filter immediately.
Note: Wash thoroughly with water to remove DMSO, which has a high boiling point and is difficult to dry.
Phase III: Troubleshooting & Logic Flow
The "Oiling Out" Phenomenon
Benzothiazole sulfonamides frequently separate as an oil before crystallizing.[4] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Causes:
Impurities lower the melting point.
Temperature is too high during anti-solvent addition.
Supersaturation is generated too rapidly.
Correction Strategy:
Refer to the decision tree below. If oiling occurs:
Reheat to dissolve the oil.
Add more good solvent (Ethanol) to shift the composition away from the LLPS boundary.
Seed immediately upon cooling to bypass the metastable oil phase.
This logic gate ensures the correct protocol is chosen based on the compound's thermal stability and solubility profile.
Caption: Decision tree for selecting the optimal crystallization strategy based on initial solubility profiling.
Diagram 2: The "Oiling Out" Mitigation Loop
A self-validating loop to rescue failed crystallizations.
Caption: Corrective workflow for handling Liquid-Liquid Phase Separation (Oiling Out) during cooling.
References
Nugrahani, I., et al. (2025). Polymorphism in Sulfonamides: Structural Correlations and Screening Procedures. ResearchGate.[5][6] Retrieved from [Link]
Supuran, C. T., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms.[7] Bioorganic & Medicinal Chemistry.[8][2][9] Retrieved from [Link]
Kim, K. J., et al. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Verma, S. (2022).[10][11] Antisolvent Crystallization of Poorly Water Soluble Drugs.[3] International Journal of Chemical Engineering and Applications. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket #402: Removal of Unreacted 2-Methylbenzothiazole (2-MeBT) from Reaction Mixtures
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
Removing unreacted 2-methylbenzothiazole (2-MeBT) is a common challenge in the synthesis of cyanine dyes, thioflavin derivatives, and heterocyclic building blocks.[1] Its persistence is often due to its moderate lipophilicity (
) and weak basicity ( for the conjugate acid), which can make standard "weak acid" washes ineffective.
This guide details four protocols to isolate your product, ranked from standard workup to advanced scavenging.
Compound Profile: 2-Methylbenzothiazole
Property
Value
Implication for Purification
Boiling Point
238°C (at 760 mmHg)
Too high for rotovap; requires high-vacuum distillation or Kugelrohr.[1][2]
Melting Point
~14°C
Liquid at room temperature; will not crystallize out easily on its own.[1][2]
Basicity ()
~1.65 (Conjugate Acid)
Critical: It is a very weak base.[2] Weak acids (citric, acetic) may fail to fully protonate it.[2] You need a strong acid (HCl) to force it into the aqueous layer.[2]
Best For: Neutral or Acidic Products (e.g., amides, carboxylic acids, non-basic heterocycles).[1]
Mechanism: Exploiting the pyridine-like nitrogen to form a water-soluble hydrochloride salt.[1][2]
The Common Mistake
Researchers often use 10% citric acid or 1M acetic acid.[1][2] Because 2-MeBT is such a weak base (
), these weak acids do not lower the pH sufficiently to drive the equilibrium completely toward the protonated, water-soluble species ().[1]
Correct Protocol
Dissolution: Dissolve the crude reaction mixture in a non-chlorinated solvent if possible (e.g., Ethyl Acetate or Diethyl Ether). Note: DCM can be used, but emulsions are more common.
First Wash (Salt Formation): Wash the organic phase 2
Why? You need a pH < 1 to ensure >99% protonation.[1][2]
Observation: The 2-MeBT hydrochloride salt is water-soluble and will partition into the aqueous layer.[1][2]
Validation Step: Take a small aliquot of the aqueous acidic wash and neutralize it with NaOH in a test tube. If it turns cloudy or smells strongly of 2-MeBT, the extraction is working.[1]
Final Wash: Wash the organic phase with Brine to remove residual acid and dry over
The Fix (For Tailing): Add 1% Triethylamine (TEA) to the mobile phase.[2]
Mechanism:[1][2][3] TEA blocks the acidic sites on the silica, allowing the 2-MeBT to elute as a sharp, symmetrical peak, separating it from your product.
Method 4: Solid-Supported Scavenging (Resins)
Best For: High-throughput synthesis, water-sensitive products, or final polishing (removing <5% impurity).[1][2]
Mechanism: Strong Cation Exchange (SCX).[1][2]
Since 2-MeBT is a base, it can be "fished out" using a sulfonic acid resin without aqueous workup.[1][2]
Add Amberlyst 15 (approx. 3–5 equivalents relative to expected 2-MeBT).[1][2]
Stir gently for 1–2 hours at room temperature.
Filter the resin.[1][2] The 2-MeBT remains bound to the solid resin beads.[1][2]
Concentrate the filtrate to obtain the purified product.
FAQ: Troubleshooting & Specific Scenarios
Q: My product is also a base (e.g., a secondary amine). Can I use the HCl wash?A:No. The HCl will protonate your product and extract it into the water along with the 2-MeBT.[1] Use Method 2 (Distillation) or Method 3 (Chromatography) .[2] Alternatively, if your product is significantly more lipophilic than 2-MeBT, you might succeed with a reverse-phase (C18) column.[1][2]
Q: I can still smell it after the column. Is it impure?A: Not necessarily.[1][2] 2-MeBT has a very low odor threshold.[1][2] A trace amount (<0.1%) can smell potent.[1][2] Verify purity via 1H NMR . Look for the characteristic methyl singlet at ~2.8–2.9 ppm and the aromatic protons.[1][2]
Q: The 2-MeBT solidified in my vacuum pump trap. How do I clean it?A: It melts near room temperature (14°C) but can sublime/freeze in traps.[1][2] Wash the trap with Ethanol or Acetone.[1][2] Warning: Do this in a fume hood; the thawed liquid smells intense.[1][2]
References
National Institute of Standards and Technology (NIST). "Benzothiazole, 2-methyl- Phase change data."[1][2] NIST Chemistry WebBook, SRD 69. [Link][4]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8446, 2-Methylbenzothiazole."[1][2] PubChem. [Link][2]
Resolving peak overlap in HPLC analysis of benzothiazole isomers
A Guide to Resolving Peak Overlap in HPLC Welcome to the technical support center for the analysis of benzothiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to troub...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Resolving Peak Overlap in HPLC
Welcome to the technical support center for the analysis of benzothiazole isomers. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the HPLC analysis of these compounds, with a particular focus on resolving peak overlap. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your method development.
Frequently Asked Questions (FAQs)
Q1: What are the common structural isomers of benzothiazole I might encounter, and why are they difficult to separate?
A: Benzothiazole is a bicyclic heterocyclic compound with the formula C₇H₅NS.[1] Structural isomers can arise from the position of substituents on the benzene ring or from variations in the thiazole ring itself, leading to compounds like 1,2-benzothiazole and 2,1-benzothiazole, in addition to the parent 1,3-benzothiazole.[1] Furthermore, substituted benzothiazoles, which are common in pharmaceuticals and industrial chemicals, can have positional isomers (e.g., 4-methyl- vs. 5-methyl- vs. 6-methyl- vs. 7-methyl-benzothiazole).[2][3]
The difficulty in separating these isomers by reversed-phase HPLC stems from their very similar physicochemical properties. They often have nearly identical molecular weights, polarities, and pKa values. This results in very similar interactions with the stationary phase and mobile phase, leading to co-elution or significant peak overlap.[4]
Q2: I'm seeing significant peak tailing for my benzothiazole isomers. What could be the cause and how do I fix it?
A: Peak tailing is a common issue in HPLC and can significantly compromise resolution.[5] For benzothiazole isomers, which are basic compounds, the primary cause of peak tailing is often secondary interactions between the analyte and acidic silanol groups on the surface of silica-based stationary phases.[5]
Here’s a systematic approach to address peak tailing:
Mobile Phase pH Adjustment: The ionization state of both the benzothiazole isomers and the stationary phase silanol groups is pH-dependent. By lowering the mobile phase pH (typically to ≤ 3), you can suppress the ionization of the silanol groups, minimizing the undesirable ionic interactions that cause tailing.[5]
Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to saturate the active silanol sites on the stationary phase, reducing their interaction with your benzothiazole analytes.[5]
Column Selection: Modern HPLC columns, often referred to as "Type B" or "high purity" silica columns, have a lower concentration of accessible silanol groups and are often end-capped to further reduce their activity.[5] Using a column with a low-silanol activity stationary phase can significantly improve peak shape for basic compounds like benzothiazoles.[6]
Q3: My peaks are fronting. What does this indicate and what is the solution?
A: Peak fronting, where the leading edge of the peak is less steep than the trailing edge, is less common than tailing but can also affect resolution.[7][8] The most frequent causes of peak fronting are:
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[8][9] The solution is to dilute your sample and reinject. A 1-to-10 dilution is often a good starting point.[8]
Poor Sample Solubility: If your sample is not fully dissolved in the mobile phase, it can lead to fronting.[5][9] Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve your sample in the initial mobile phase composition.
Column Collapse: This is a more severe issue where the stationary phase structure is compromised, often due to operating outside the column's recommended pH or temperature range.[9] This is usually irreversible and requires a new column.
Troubleshooting Guide: Resolving Peak Overlap
This section provides a more in-depth, workflow-based approach to systematically resolving co-eluting benzothiazole isomer peaks.
Initial Assessment: Confirming Co-elution
Before embarking on extensive method development, it's crucial to confirm that you are indeed dealing with co-eluting isomers and not a peak purity issue.
Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD)
Acquire Data: Collect chromatograms using a DAD, ensuring you are collecting spectra across the entire peak.
Analyze Spectra: Use your chromatography data system (CDS) software to perform a peak purity analysis. The software will compare the UV-Vis spectra at different points across the peak (upslope, apex, and downslope).
Interpret Results: If the spectra are identical across the peak, it is likely a single, pure compound. If the spectra differ, this is a strong indication of co-elution.[10]
Method Development Workflow for Isomer Separation
The following workflow provides a logical progression for optimizing your HPLC method to resolve overlapping benzothiazole isomer peaks.
Caption: A systematic workflow for resolving peak overlap in HPLC.
Step 1: Mobile Phase Optimization
The mobile phase is often the easiest and most impactful parameter to adjust for improving resolution.[4]
1.1. Adjusting Organic Solvent Strength (%B):
Principle: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention time of the analytes.[4] This increased interaction time with the stationary phase can sometimes be sufficient to resolve closely eluting peaks.
Action: If your peaks are eluting very early, decrease the organic solvent concentration in 5% increments. Conversely, if retention times are excessively long, a slight increase in organic strength can sharpen peaks and improve efficiency.
1.2. Changing the Organic Modifier:
Principle: Acetonitrile and methanol have different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions. Switching from one to the other can alter the elution order and improve the separation of isomers.
Action: If you are using acetonitrile, try replacing it with methanol at a concentration that gives a similar retention time for the first eluting isomer.
1.3. Modifying Mobile Phase pH:
Principle: As discussed for peak tailing, pH affects the ionization of benzothiazole isomers. Subtle changes in pH can alter the hydrophobicity and interaction with the stationary phase, potentially leading to differential retention and improved resolution.
Action: If your initial method is at a low pH, systematically increase the pH in small increments (e.g., 0.2 pH units) and observe the effect on resolution. Be mindful of the pH limitations of your column.
Parameter
Rationale
Recommended Action
Organic Solvent %
Controls retention time and can influence selectivity.
Decrease %B to increase retention and potentially improve separation.
Organic Solvent Type
Different solvents offer different selectivities.
Switch between acetonitrile and methanol.
Mobile Phase pH
Affects the ionization and polarity of the analytes.
Systematically adjust the pH within the column's stable range.
Table 1: Mobile Phase Parameters for Optimizing Isomer Separation.
Step 2: Stationary Phase Screening
If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[4]
Principle: Different stationary phases offer unique separation mechanisms. While C18 is the most common, other phases can provide the necessary selectivity to resolve isomers.
Action:
Phenyl-Hexyl Phase: The phenyl groups in this stationary phase can provide pi-pi interactions with the aromatic benzothiazole ring system, offering a different selectivity compared to the hydrophobic interactions of a C18 phase.
Pentafluorophenyl (PFP) Phase: PFP phases are highly effective for separating isomers due to their ability to engage in multiple interaction modes, including dipole-dipole, ion-exchange, and pi-pi interactions.
Embedded Polar Group (EPG) Phases: These phases have a polar group (e.g., carbamate) embedded in the alkyl chain, which can alter the selectivity for basic compounds and improve peak shape.
Step 3: Temperature Adjustment
Principle: Column temperature affects mobile phase viscosity, analyte mass transfer, and the thermodynamics of partitioning between the mobile and stationary phases.[11]
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Lower temperatures often increase retention and can improve resolution, while higher temperatures can improve efficiency and reduce analysis time.[11] Be aware that changing the temperature may also alter the elution order.
Step 4: Advanced Techniques for Challenging Separations
For particularly difficult isomer separations, more advanced chromatographic techniques may be necessary.
4.1. Chiral Chromatography:
Principle: If the benzothiazole isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is required for their separation.[12][13] CSPs create a diastereomeric interaction with the enantiomers, leading to different retention times.
Application: This is relevant for benzothiazole derivatives with a stereocenter. The selection of the appropriate chiral column is often empirical and may require screening several different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[12]
4.2. Multidimensional HPLC (MDHPLC):
Principle: MDHPLC, also known as two-dimensional HPLC (2D-HPLC), involves using two columns with different separation mechanisms to achieve a significant increase in peak capacity and resolving power.[14][15] A fraction containing the co-eluting isomers from the first dimension (first column) is automatically transferred to a second dimension (second column) for further separation.
Application: This is a powerful technique for complex samples containing multiple isomeric pairs.[14][15] A common setup for benzothiazole isomers could be a reversed-phase C18 column in the first dimension followed by a PFP or phenyl-hexyl column in the second dimension.
Caption: Workflow for Multidimensional HPLC (MDHPLC).
References
Benzothiazole - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
Ivanova, Y., & Wessjohann, L. A. (2024).
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved February 22, 2026, from [Link]
SciSpace. (n.d.). Multidimensional high performance liquid chromatography. Retrieved February 22, 2026, from [Link]
Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 22, 2026, from [Link]
Batista, R. M., & Costa, S. P. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1694.
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved February 22, 2026, from [Link]
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems.
Crawford Scientific. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved February 22, 2026, from [Link]
Science of Synthesis. (n.d.).
Clemmer, D. E., & Valentine, S. J. (2001). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial Library. Analytical Chemistry, 73(23), 5656–5662.
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved February 22, 2026, from [Link]
Loi, C. H., Busetti, F., & Linge, K. L. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
SIELC Technologies. (2018, February 19). Separation of Benzothiazole on Newcrom R1 HPLC column. Retrieved February 22, 2026, from [Link]
LCGC International. (2025, September 19). Leveraging Multidimensional Modeling to Resolve Frequent Separation Challenges in HPLC. Retrieved February 22, 2026, from [Link]
Indian Journal of Pharmaceutical Sciences. (1999). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. 51(1), 61-62.
LCGC International. (2020, November 11).
MDPI. (2022, October 24). Multidimensional Chromatography and Its Applications in Food Products, Biological Samples and Toxin Products: A Comprehensive Review. Molecules, 27(21), 7259.
Havránek, E., & Ságnerová, K. (2017). Chiral separation of benzothiazole derivatives of amino acids using capillary zone electrophoresis.
American Chemical Society. (2001, November 28).
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 22, 2026, from [Link]
ResearchGate. (2024, July 31). How to improve peaks separation in HPLC? Retrieved February 22, 2026, from [Link]
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved February 22, 2026, from [Link]
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
PMC. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved February 22, 2026, from [Link]
Semantic Scholar. (2021, August 17). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved February 22, 2026, from [Link]
PMC. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved February 22, 2026, from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 22, 2026, from [Link]
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 22, 2026, from [Link]
ResearchGate. (2013, March). Synthesis and Characterization of Azo Benzothiazole Chromophore Based Liquid Crystal Macromers: Effects of Substituents on Benzothiazole ring and Terminal Group on Mesomorphic, Thermal and Optical Properties. Retrieved February 22, 2026, from [Link]
PMC. (2021, March 31). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved February 22, 2026, from [Link]
Journal of Applied Pharmaceutical Science. (2017, May 7).
Macedonian Pharmaceutical Bulletin. (n.d.).
MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-25.
ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
Royal Society of Chemistry. (n.d.).
PubMed. (2009, May 1). Characterization of benzothiazoles, benzotriazoles and benzosulfonamides in aqueous matrixes by solid-phase extraction followed by comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. Retrieved February 22, 2026, from [Link]
SciSpace. (2022, April 8).
MDPI. (2020, April 28). Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Crystals, 10(5), 348.
Longdom Publishing. (2022, March 9). Note on Benzothiazole used in Modern Day Drug Designing and Development.
Food Technology and Biotechnology. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. 58(2), 143-151.
SciSpace. (2009, March 4).
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
Welcome to the Sulfonamide Synthesis Support Center.
You are likely here because your sulfonamide coupling—usually a reliable "click" reaction—is failing to meet yield or purity specifications. While the reaction between a sulfonyl chloride (
) and an amine () is textbook chemistry, the industrial reality is plagued by three specific failure modes: Hydrolysis , Bis-sulfonylation , and Genotoxic Impurity (GTI) formation .
This guide bypasses the basics and addresses the specific kinetic and thermodynamic bottlenecks causing these failures.
Module 1: The "Disappearing Reagent" Problem (Hydrolysis)
User Query: "I added 1.1 equivalents of sulfonyl chloride, but the reaction stalled with 20% unreacted amine. TLC shows sulfonic acid formation."
Root Cause Analysis:
Sulfonyl chlorides are highly moisture-sensitive electrophiles. The sulfur atom is susceptible to nucleophilic attack by water, following an
-like mechanism.[1] This reaction competes directly with your amine coupling. If the rate of hydrolysis () exceeds the rate of amination (), your stoichiometry is effectively destroyed.
Troubleshooting Protocol:
Check Reagent Quality (The "Fizz" Test):
Sulfonyl chlorides degrade upon storage, releasing HCl and forming sulfonic acid (which is unreactive to coupling).
Action: If the reagent is a liquid, check for fuming. If solid, check melting point. Recrystallize from dry hexane/toluene if necessary.
Switch to Anhydrous Conditions (The "Standard" Fix):
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Base: Triethylamine (TEA) or DIPEA (Hünig's base).
Temperature: Start at
. Lower temperatures suppress hydrolysis more than they suppress amination (selectivity enhancement).
The Schotten-Baumann Alternative (The "Aqueous" Fix):
If you must use aqueous conditions (e.g., for amino acid solubility), you must outrun hydrolysis.
Protocol: Dissolve amine in 1N NaOH (aq). Dissolve sulfonyl chloride in a minimal amount of THF or Acetone. Add the organic phase rapidly to the stirring aqueous phase at
.
Why: The interfacial reaction rate is often faster than the bulk hydrolysis rate if mixing is vigorous.
Module 2: The "Double Addition" Problem (Bis-sulfonylation)
User Query: "I am reacting a primary amine, but I see a significant impurity with two sulfonyl groups attached (
)."
Root Cause Analysis:
The product of your reaction (a secondary sulfonamide) is acidic (
). In the presence of a strong base or excess sulfonyl chloride, the product deprotonates to form a sulfonamide anion (). This anion is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.
Visualizing the Competition:
Corrective Actions:
Parameter
Recommendation
Scientific Rationale
Stoichiometry
Strict 1.0 : 1.0
Excess drives the equilibrium toward the bis-product.
Base Selection
Pyridine or NaHCO₃
Use a weaker base. TEA/DIPEA () can deprotonate the sulfonamide product. Pyridine () is strong enough to scavenge HCl but too weak to deprotonate the product.
Addition Order
Reverse Addition
Add slowly to the amine. This ensures the amine is always in excess, statistically favoring mono-substitution.
Module 3: The "Sluggish Reaction" (Catalysis & Sterics)
User Query: "My amine is an electron-poor aniline (or sterically hindered). The reaction takes 24h+ or doesn't finish."
Root Cause Analysis:
Nucleophilic attack by the amine is the rate-determining step. Electron-withdrawing groups on the amine reduce nucleophilicity.
Mechanism:[1][2][3][4][5][6] DMAP attacks the sulfonyl chloride first, forming a highly reactive
-sulfonylpyridinium cation. This intermediate is much more electrophilic than the starting chloride.
Critical Warning: The DMAP-sulfonyl intermediate is so reactive it will react with alcohols.[7] Do not use methanol or ethanol as solvents when using DMAP , or you will form sulfonate esters (see Module 4).
Module 4: The "Regulatory Nightmare" (Genotoxic Impurities)
User Query: "QA flagged my batch for potential Genotoxic Impurities (GTIs). How do I clear them?"
Root Cause Analysis:
Residual Sulfonyl Chlorides: These are DNA-reactive alkylating agents.
Sulfonate Esters: If you used an alcohol solvent (MeOH, EtOH, iPrOH), residual sulfonyl chloride reacts with the solvent to form sulfonate esters (e.g., Methyl methanesulfonate), which are potent carcinogens.
Clearance Strategy (The "Quench" Protocol):
To ensure <10 ppm GTI levels, you must chemically destroy residual electrophiles before workup.
Avoid Alcohol Solvents: Use DCM, Ethyl Acetate, or Toluene during the coupling phase.
The Nucleophilic Quench:
At the end of the reaction, add a scavenger amine (e.g., Glycine, Morpholine, or N-Methylpiperazine).
Dosage: 0.2 - 0.5 equivalents relative to starting sulfonyl chloride.
Time: Stir for 30-60 minutes.
Result: The scavenger converts residual
into a highly polar, water-soluble sulfonamide that washes away during aqueous extraction.
GTI Control Workflow:
References
Hydrolysis Kinetics
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in w
Schotten-Baumann Conditions
Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Org.[4][8] Process Res. Dev. 2012, 16, 5, 939–957.[6]
DMAP Catalysis & Mechanism
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein J. Org. Chem. 2017, 13, 817–825.
Genotoxic Impurity Management
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients. Molecules 2022, 27(13), 4136.
Bis-Sulfonylation Control
Recent advances in the synthesis of N-acyl sulfonamides.[9] RSC Adv., 2015, 5, 82608-82620. (Discusses competitive acylation/sulfonylation mechanisms).
Stability of 2-Methyl-1,3-benzothiazole-5-sulfonamide in cell culture media
Here is the technical support guide for 2-Methyl-1,3-benzothiazole-5-sulfonamide , structured as a specialized troubleshooting center. Executive Summary & Core Directive Status: High Stability / Low Solubility Risk [1][2...
2-Methyl-1,3-benzothiazole-5-sulfonamide is chemically robust in standard aqueous cell culture media (DMEM, RPMI) at pH 7.[1]4. It is resistant to spontaneous hydrolysis over typical incubation periods (24–72 hours).
The Critical Warning:
The primary cause of "instability" or "loss of activity" for this compound is not chemical degradation , but physical precipitation and non-specific binding (NSA) to plasticware. The benzothiazole core is lipophilic (LogP ~1.8–2.4), leading to rapid "crashing out" when stock solutions (DMSO) are introduced to aqueous media, or adsorption into polystyrene culture plates.
Troubleshooting Modules
Module A: The "DMSO Shock" (Solubility & Precipitation)
Issue: Users report inconsistent IC50 values or visible turbidity immediately after dosing.
Root Cause: Adding high-concentration DMSO stock directly to media creates a local region of supersaturation.[1] The hydrophobic benzothiazole ring aggregates before it can disperse.
The Solution: Step-Down Dilution Protocol
Do not spike 100% DMSO stock directly into the cell culture well.[1] Use an intermediate dilution step.
Figure 1: Correct dilution workflow to prevent "DMSO Shock" precipitation.
Key Technical Parameters:
Max DMSO Tolerance: Ensure final DMSO concentration is <0.5% (v/v) to prevent cytotoxicity, though the compound stays soluble in DMSO up to >50 mM.
Visual Check: Always inspect the 100x intermediate. If it is cloudy, the final concentration will be inaccurate.
Module B: The "Ghost Signal" (Non-Specific Binding)
Issue: LC-MS analysis of the supernatant shows a 20–40% loss of compound within 2 hours, but no degradation products are found.
Root Cause: Benzothiazoles adhere avidly to hydrophobic plastics (polystyrene, polypropylene).[1] This is often mistaken for metabolic instability.[1]
Mitigation Strategies:
Pre-saturation: Equilibrate tips and reservoirs with the compound solution before the final transfer.[2]
Material Switch: Use Low-Binding plates (e.g., Corning® NBS™) or glass-coated consumables for analytical quantification steps.[1]
Serum Albumin: The presence of FBS (5-10%) acts as a carrier protein.[1] While this reduces free drug concentration, it stabilizes total solubility and prevents plastic adsorption.[1][2] Never assess stability in serum-free media unless using glass. [1]
Module C: Chemical Stability Profile
Issue: Concerns about sulfonamide hydrolysis or oxidation.
Analysis:
Hydrolysis: The sulfonamide bond (
) is extremely stable at physiological pH (7.4).[1] Hydrolysis typically requires strong acid/base and heat (>80°C).
Oxidation: The benzothiazole sulfur is part of an aromatic system and is relatively resistant to oxidation under standard incubator conditions (
, ).
Photostability: Benzothiazoles can be photosensitive.[1][2][3] While not critically unstable, it is Best Practice to protect stocks and media from direct UV/sunlight.
Frequently Asked Questions (FAQs)
Q1: I see a new peak in my HPLC after 24 hours. Is this degradation?A: Likely not.[1][2][4] If you are using serum-containing media (FBS), the "new peak" is often a serum component extracted during sample prep, or the compound bound to albumin.
Test: Run a "Media Only" blank (with DMSO and FBS, no compound). If the peak appears there, it is an artifact.
Metabolism: If cells are present, 2-methyl hydroxylation is possible (mediated by CYP450s).[1] If the peak is absent in cell-free media but present with cells, it is a metabolite, not chemical instability.
Q2: Can I freeze-thaw my stocks?A: Yes, but limit cycles.
Risk: DMSO is hygroscopic.[1][2][5] Repeated opening pulls atmospheric water into the stock. At >10% water content, this compound may precipitate inside the stock vial at
Q3: Why is my biological replicate data so variable?A: This is the hallmark of precipitation.[2] If the compound crashes out, one well might get a "chunk" (toxic high dose) while the neighbor gets supernatant (low dose).
Fix: Sonicate the stock for 5 minutes before dilution. Use the Step-Down Dilution method (Module A).
Experimental Protocols (Self-Validating Systems)
Protocol 1: The "Spin-Down" Stability Test
Use this to distinguish between degradation and precipitation.[1]
Objective: Determine if loss of signal is due to chemical breakdown or physical insolubility.[1][2]
Preparation: Prepare
compound in Media + 10% FBS.
Incubation: Incubate at
for 24 hours.
Sampling (Critical Step):
Sample A (Total): Take
from the well; mix immediately with Acetonitrile (lyses proteins/solubilizes precipitate).
Sample B (Soluble): Centrifuge the plate/tube at
for 10 mins. Carefully sample from the supernatant only. Mix with Acetonitrile.
| [A] = [B] (Both Low) | Chemical Degradation or Plastic Binding | Check plastic binding (Module B).[1] |
Protocol 2: Diagnostic Logic Tree
Use this flow to diagnose stability issues in real-time.[1]
Figure 2: Logic flow for diagnosing compound loss in cell culture.
References
Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews. Link
Context: Establishes the solubility challenges of lipophilic compounds (LogP > 2) like benzothiazoles in aqueous media.
Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link
Context: Describes the "DMSO Shock" phenomenon and precipit
Kaur, I., et al. (2019).[2][3] "Aggregation tailored emission of a benzothiazole based derivative." RSC Advances. Link
Context: detailed analysis of benzothiazole aggreg
Gaylord Chemical Company. (2007).[1][2][6] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin #102B." Link
Context: Authoritative guide on DMSO hygroscopicity and solvent handling.[2]
BenchChem Support. (2025).[1][2][7] "Benzothiazole Sulfonamide Solubility Issues and Solutions." Link
Context: Specific troubleshooting for sulfonamide deriv
A Researcher's Guide to Isoform Selectivity: Targeting CA-IX and CA-XII with 5-Sulfonamide Isomers
In the landscape of targeted cancer therapy, the transmembrane carbonic anhydrase (CA) isoforms, CA-IX and CA-XII, have emerged as critical players in tumor progression and pH regulation.[1][2][3] Their overexpression in...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted cancer therapy, the transmembrane carbonic anhydrase (CA) isoforms, CA-IX and CA-XII, have emerged as critical players in tumor progression and pH regulation.[1][2][3] Their overexpression in various hypoxic tumors presents a unique therapeutic window.[4][5] The 5-sulfonamide scaffold has been a cornerstone in the development of potent CA inhibitors. However, achieving selectivity for the tumor-associated isoforms CA-IX and CA-XII over the ubiquitous cytosolic isoform CA-II remains a significant challenge, yet it is crucial for minimizing off-target effects.[6][7] This guide provides an in-depth comparison of the selectivity of 5-sulfonamide based inhibitors for CA-IX and CA-XII, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
The Therapeutic Rationale: Why Selective Inhibition of CA-IX and CA-XII Matters
Carbonic anhydrases IX and XII are key regulators of pH homeostasis in the tumor microenvironment (TME).[1][2] Under hypoxic conditions, cancer cells upregulate these enzymes to facilitate the conversion of carbon dioxide to bicarbonate and protons. This enzymatic activity helps maintain a neutral intracellular pH (pHi), which is optimal for cancer cell proliferation and survival, while contributing to the acidification of the extracellular space (pHe).[3][8] An acidic TME promotes tumor invasion, metastasis, and resistance to chemotherapy.[3][9]
The strategic advantage of targeting CA-IX and CA-XII lies in their restricted expression in normal tissues, in contrast to their high levels in many solid tumors, including breast, lung, colon, and glioblastoma.[4] Selective inhibition of these isoforms can disrupt the pH balance in tumors, leading to intracellular acidosis, apoptosis, and reduced metastatic potential, with minimal impact on normal physiological processes.[10][11]
Molecular Basis of Selectivity: Exploiting Subtle Differences in the Active Site
The primary sulfonamides (R-SO₂NH₂) are potent inhibitors of CAs, functioning as zinc-binding compounds. The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn²⁺ ion in the active site, mimicking the transition state of the native CO₂ hydration reaction.[3] While the active sites of CA isoforms are highly conserved, subtle differences in amino acid residues provide a structural basis for designing isoform-selective inhibitors.[6][7]
A meta-analysis of X-ray crystal structures reveals key residues within and near the active site that differ between CA-II, CA-IX, and CA-XII, influencing inhibitor binding and selectivity.[7][12]
The "130s Subpocket": Residues at positions 131, 132, and 135 create a subpocket that can be exploited for selectivity. For instance, CA-IX has a Val131, while CA-XII has an Ala131, and CA-II has a Phe131. The smaller side chains in CA-IX and CA-XII create a more accommodating space for inhibitor "tails" compared to the bulkier Phe131 in CA-II.[12]
Entrance Zone Interactions: Residues at the entrance of the active site, such as Arg60 in CA-IX, can form favorable interactions with specific inhibitor moieties, enhancing binding affinity and selectivity.[12]
The design of selective 5-sulfonamide inhibitors often involves a "tail-based approach," where modifications to the scaffold are made to interact with these non-conserved residues.[5]
Caption: Mechanism of Sulfonamide Inhibition and Basis for Isoform Selectivity.
Comparative Analysis of 5-Sulfonamide Based Inhibitors
The following table summarizes the inhibitory activity (Ki values in nM) of selected 5-sulfonamide based compounds against the cytosolic off-target isoform CA-II and the tumor-associated isoforms CA-IX and CA-XII. Lower Ki values indicate higher potency. The selectivity ratio is calculated as Ki(CA-II) / Ki(CA-IX or CA-XII), with a higher ratio indicating greater selectivity for the target isoform.
Data compiled from multiple sources. "-" indicates data not reported in the cited source.
This data highlights that while a classic inhibitor like Acetazolamide shows poor selectivity, newer derivatives like SLC-0111 and other ureidobenzenesulfonamides demonstrate significant selectivity for the tumor-associated isoforms.[4][13]
Experimental Protocols for Determining Inhibitor Selectivity
Accurate determination of inhibitor potency and selectivity is paramount. The following are standard, validated methodologies.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.
Principle: This kinetic assay measures the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored by a pH indicator. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the measurement of initial reaction rates.
Step-by-Step Methodology:
Reagent Preparation:
Assay Buffer: 20 mM HEPES-Na (pH 7.5), 20 mM Na₂SO₄.[14]
Enzyme Solution: Prepare stock solutions of recombinant human CA-II, CA-IX, and CA-XII at appropriate concentrations. For CA-IX, inclusion of a detergent like 0.0025% Dodecyl-β-D-maltopyranoside (DDM) may be necessary for stabilization.[14]
Substrate Solution: Prepare a CO₂-saturated water solution. The final CO₂ concentration in the reaction is typically around 8.5 mM.[14]
Inhibitor Solutions: Prepare serial dilutions of the 5-sulfonamide test compounds in a suitable solvent (e.g., DMSO).
Assay Procedure:
Equilibrate the stopped-flow instrument to a constant temperature (typically 25°C).
In one syringe, load the enzyme solution (with or without pre-incubated inhibitor) and the pH indicator in the assay buffer.
In the other syringe, load the CO₂-saturated substrate solution.
Rapidly mix the contents of the two syringes.
Monitor the change in absorbance of the pH indicator (at 557 nm for Phenol Red) over time.[14]
The initial rate of the reaction is determined from the slope of the absorbance vs. time curve.
Data Analysis:
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.
Plot the percentage of activity against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
Caption: Workflow for the Stopped-Flow CO₂ Hydration Assay.
Cell-Based Assays for Target Engagement
While in vitro assays are essential, confirming inhibitor activity in a cellular context is a critical validation step.
a) Extracellular Acidification Rate (ECAR) Assay:
Principle: This assay measures the rate at which cells acidify their surrounding medium, which is largely a result of proton extrusion. Since CA-IX and CA-XII contribute to this process, their inhibition can be detected as a change in ECAR.
Methodology:
Culture cells known to express CA-IX or CA-XII (e.g., HT-29 or MDA-MB-231) in a specialized microplate.[11]
Expose the cells to hypoxic conditions to induce CA-IX expression.
Treat the cells with varying concentrations of the 5-sulfonamide inhibitor.
Use an instrument like the Seahorse XF Analyzer to measure the ECAR in real-time.
A reduction in ECAR upon inhibitor treatment indicates target engagement.
b) Cell Growth/Viability Assays under Hypoxia:
Principle: Selective inhibitors of CA-IX and CA-XII are expected to preferentially inhibit the growth of cancer cells that rely on these enzymes for survival, particularly under hypoxic conditions.
Methodology:
Seed cancer cells in multi-well plates.
Expose the plates to normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
Treat the cells with a range of inhibitor concentrations.
After a set incubation period (e.g., 48-96 hours), assess cell viability using assays such as MTT, SRB, or CellTiter-Glo.
Compare the IC₅₀ values obtained under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests that the inhibitor's anti-proliferative effect is at least partially mediated through the inhibition of hypoxia-inducible CAs.
Conclusion and Future Directions
The development of 5-sulfonamide based inhibitors with high selectivity for the tumor-associated carbonic anhydrases IX and XII represents a promising avenue in targeted cancer therapy. Achieving this selectivity is not a matter of chance but is rooted in the rational design of molecules that exploit subtle yet significant differences in the active site architecture of the CA isoforms. As demonstrated by compounds like SLC-0111 and other novel ureidobenzenesulfonamides, remarkable selectivity can be achieved, translating into potent anti-tumor activity in preclinical models.[11]
For researchers in this field, a multi-faceted approach to inhibitor evaluation is crucial. It begins with precise in vitro kinetic assays, such as the stopped-flow CO₂ hydration method, to establish potency and isoform selectivity. This must be followed by robust cell-based assays that confirm target engagement and anti-proliferative effects in a physiologically relevant context, particularly under hypoxic conditions. By integrating structural biology insights with rigorous experimental validation, the development of next-generation, highly selective CA-IX and CA-XII inhibitors can be accelerated, bringing novel therapeutic options to cancer patients.
References
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. PubMed. Available at: [Link]
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. National Center for Biotechnology Information. Available at: [Link]
The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. Available at: [Link]
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available at: [Link]
Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Taylor & Francis Online. Available at: [Link]
The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. ResearchGate. Available at: [Link]
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. Available at: [Link]
The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. Available at: [Link]
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. MDPI. Available at: [Link]
Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Bentham Science. Available at: [Link]
Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. Bentham Science Publishers. Available at: [Link]
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-. MDPI. Available at: [Link]
Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX. ResearchGate. Available at: [Link]
The structural basis for the selectivity of sulfonamido dicarbaboranes toward cancer-associated carbonic anhydrase IX. National Center for Biotechnology Information. Available at: [Link]
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. National Center for Biotechnology Information. Available at: [Link]
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI. Available at: [Link]
A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Online. Available at: [Link]
Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. Available at: [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. PubMed. Available at: [Link]
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Publications. Available at: [Link]
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
Label-Free Kinetic Analysis of Carbonic Anhydrase IX Inhibitors on Live Suspension Cells Using Surface Plasmon Resonance Microscopy. Biosensing Instrument. Available at: [Link]
Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers. PNAS. Available at: [Link]
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers. Available at: [Link]
Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents. Taylor & Francis Online. Available at: [Link]
Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. MDPI. Available at: [Link]
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ResearchGate. Available at: [Link]
This guide provides a technical analysis of the structural and energetic differences between benzothiazole-5-sulfonamide and benzothiazole-6-sulfonamide derivatives when docked into metalloenzymes, specifically Carbonic Anhydrase (CA).
While both isomers utilize the sulfonamide moiety (
) as a zinc-binding group (ZBG), the 6-sulfonamide substitution typically offers a superior geometric vector for deep active site penetration, often resulting in nanomolar affinity (). Conversely, the 5-sulfonamide isomer introduces a lateral angular constraint that can induce steric clashes with the hydrophilic half of the active site cleft (specifically residues Thr200 and His64 in hCA II), often reducing affinity or altering isoform selectivity.
Structural Basis of Comparison
The benzothiazole scaffold is a privileged structure in drug discovery.[1] However, the positional isomerism of the sulfonamide "warhead" fundamentally alters the ligand's binding trajectory.
The Geometric Vector
6-Sulfonamide (Linear Vector): The sulfonamide at position 6 aligns coaxially with the long axis of the benzothiazole fused ring system. This linearity mimics the topology of classic inhibitors like Ethoxzolamide , allowing the hydrophobic heteroaromatic ring to rest comfortably in the hydrophobic pocket formed by Val121, Val143, and Leu198 while the sulfonamide coordinates the Zinc ion.
5-Sulfonamide (Lateral Vector): Substitution at position 5 creates a "bent" or lateral vector relative to the ring axis. When the sulfonamide is anchored to the Zinc, the bulk of the benzothiazole ring is forced to rotate. This rotation often pushes the C2-substituents toward the hydrophilic wall of the active site, leading to unfavorable electrostatic penalties or steric hindrance.
Comparative Docking Analysis
3.1 Binding Mode & Interactions
Feature
Benzothiazole-6-sulfonamide
Benzothiazole-5-sulfonamide
Zinc Coordination
Optimal: Tetrahedral geometry is easily achieved without ring strain.
Sub-optimal: Ring often tilts to maintain Zn-N interaction distance (1.9–2.1 Å).
H-Bond Network
Forms stable H-bonds with Thr199 (backbone NH) and Glu106 .
H-bond with Thr199 is preserved, but secondary interactions with Thr200 are often lost.
Hydrophobic Fit
Excellent complementarity with the hydrophobic pocket (Val121, Leu198).
Reduced contact surface area; the ring may protrude into the solvent-exposed region.
RMSD (vs Crystal)
Typically < 1.5 Å relative to reference ligands (e.g., Acetazolamide).
Higher RMSD (> 2.0 Å) due to induced fit requirements.
To replicate these findings, follow this self-validating protocol. This workflow assumes the use of AutoDock Vina or Schrödinger Glide , but the principles apply universally.
Phase 1: System Preparation
Protein Retrieval: Download PDB ID 3HS4 (hCA II complexed with a sulfonamide).
Pre-processing:
Remove water molecules except the deep water often bridging the Zinc and the ligand (optional, but recommended for hCA).
Critical Step: Ensure the Zinc ion (
) is preserved and correctly charged (+2).
Add polar hydrogens and compute Gasteiger charges.
Ligand Construction:
Build both 5- and 6-benzothiazole sulfonamide isomers in 3D.
Energy minimize using MMFF94 force field to correct bond lengths/angles.
Deprotonation: Treat the sulfonamide nitrogen (
) as deprotonated if your docking software supports specific metal coordination constraints, as this is the bioactive species. Otherwise, standard is acceptable for general screening.
Phase 2: Grid Generation
Center: Define the grid box center at the coordinates of the Zinc ion.
Dimensions:
Å. This is sufficient to cover the cone-shaped active site.
Constraints (Glide only): Set a metal coordination constraint (interaction with Zn) to ensure the sulfonamide headgroup is prioritized as the anchor.
Phase 3: Docking & Analysis
Run Docking: Execute with high exhaustiveness (exhaustiveness = 32 for Vina).
Pose Filtering: Discard poses where the distance between the sulfonamide Nitrogen and Zinc is
Å.
Visual Inspection:
6-Isomer: Look for the "tail" extending towards the active site opening.
5-Isomer: Check for clashes with residue Gln92 or Phe131 depending on the specific isoform.
Diagram 2: Experimental Workflow
Caption: Step-by-step computational workflow for validating isomer efficacy.
Conclusion & Recommendations
For drug development professionals targeting Carbonic Anhydrases:
Prioritize the 6-Position: The benzothiazole-6-sulfonamide scaffold is the thermodynamically superior starting point for lead optimization. It provides a predictable binding mode that allows for the elaboration of the C2-position without disrupting the critical Zinc anchor.
Use 5-Position for Selectivity: If hCA II inhibition is an off-target effect to be avoided, the 5-sulfonamide scaffold can be explored. Its naturally lower affinity for hCA II (due to the steric reasons outlined above) might be advantageous if it serendipitously fits a different isoform (e.g., hCA IX or XII) that has a more accommodating active site architecture.
References
Ibrahim, D. A., & El-Haggar, R. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[2] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Link
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-benzothiazole sulfonamide complex: architectural requirements for high affinity. Organic & Biomolecular Chemistry. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link